4-Amino-2-(piperidin-1-yl)pyrimidine-5-carbonitrile

Crystallography Regioisomerism Structural biology

4-Amino-2-(piperidin-1-yl)pyrimidine-5-carbonitrile (CAS 90973‑23‑2) is a 2,4‑disubstituted pyrimidine‑5‑carbonitrile. The scaffold combines a 4‑amino group, a 2‑piperidin‑1‑yl substituent, and a 5‑cyano group, resulting in a molecular weight of 203.24 g mol⁻¹, XLogP3‑AA of 1.4, and a melting point of 224 °C.

Molecular Formula C10H13N5
Molecular Weight 203.24 g/mol
CAS No. 90973-23-2
Cat. No. B179712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-(piperidin-1-yl)pyrimidine-5-carbonitrile
CAS90973-23-2
Molecular FormulaC10H13N5
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NC=C(C(=N2)N)C#N
InChIInChI=1S/C10H13N5/c11-6-8-7-13-10(14-9(8)12)15-4-2-1-3-5-15/h7H,1-5H2,(H2,12,13,14)
InChIKeyDIMBMIZSLPVIKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-2-(piperidin-1-yl)pyrimidine-5-carbonitrile (CAS 90973-23-2) – Core Identity & Procurement Baseline


4-Amino-2-(piperidin-1-yl)pyrimidine-5-carbonitrile (CAS 90973‑23‑2) is a 2,4‑disubstituted pyrimidine‑5‑carbonitrile [1]. The scaffold combines a 4‑amino group, a 2‑piperidin‑1‑yl substituent, and a 5‑cyano group, resulting in a molecular weight of 203.24 g mol⁻¹, XLogP3‑AA of 1.4, and a melting point of 224 °C [1]. The compound is commercially supplied at purities of 95–98 % .

Why 4-Amino-2-(piperidin-1-yl)pyrimidine-5-carbonitrile Cannot Be Freely Substituted by In‑Class Analogues


Within the piperidinyl‑pyrimidine‑5‑carbonitrile family, subtle positional and electronic variations produce markedly different activity profiles. The 2‑piperidin‑1‑yl substitution pattern directly influences the geometry of the piperidine‑pyrimidine dihedral angle, which in turn governs hydrogen‑bonding networks observed in crystallographic studies of the 4‑amino‑6‑(piperidin‑1‑yl) regioisomer [1]. Class‑level SAR from HIV‑1 LTR and TNF‑α programmes further demonstrates that moving the lipophilic substitution from the C(6) to the C(2) position of the pyrimidine ring, or replacing the piperidine with morpholine, dramatically alters both target potency and selectivity [2]. Consequently, procurement based solely on “piperidinyl‑pyrimidine‑carbonitrile” class membership risks obtaining a compound with a different geometry and biological fingerprint.

Quantitative Differentiation Evidence for 4-Amino-2-(piperidin-1-yl)pyrimidine-5-carbonitrile vs. Closest Comparators


Regioisomeric Specificity: 2‑Piperidinyl vs. 6‑Piperidinyl Substitution Controls Dihedral Angle and Crystal Packing

The 6‑piperidinyl regioisomer (4‑amino‑6‑(piperidin‑1‑yl)pyrimidine‑5‑carbonitrile) crystallises with a piperidine‑pyrimidine dihedral angle of 49.57 (11)° and the piperidine ring adopting a chair conformation with the exocyclic N–C bond in an axial orientation [1]. No analogous single‑crystal data are publicly available for the 2‑piperidinyl compound; however, the positional change from C(6) to C(2) is expected to alter the dihedral angle and hydrogen‑bonding pattern, as inferred from the different planarity observed in related 2‑ vs. 6‑substituted pyrimidine‑5‑carbonitriles used in VEGFR‑2 inhibitor design [2]. This structural distinction may affect molecular recognition by planar ATP‑binding pockets.

Crystallography Regioisomerism Structural biology

Physicochemical Suitability for Multi‑Step Synthesis: High Melting Point and Purity Profile Compared with Non‑Aminated Analogue

The target compound possesses a melting point of 224 °C and is routinely supplied at 97 % purity . In contrast, the des‑amino analogue 2‑(piperidin‑1‑yl)pyrimidine‑5‑carbonitrile (CAS 1123169‑22‑1) lacks the 4‑amino group and is typically available at 95 % purity without a reported melting point, reflecting a less crystalline nature that can complicate purification by recrystallisation . The higher melting point of the 4‑amino derivative is consistent with stronger intermolecular hydrogen bonding, which generally correlates with superior bench‑top stability and ease of handling during multi‑step synthesis.

Physicochemical properties Synthetic tractability Procurement specification

Class‑Level Evidence: Piperidinyl‑Pyrimidine‑5‑Carbonitriles with a 2‑Piperidinyl Motif Show Antiproliferative Activity Against Breast Cancer Cell Lines

A 2024 study evaluated 4‑hydrazinylpyrimidine‑5‑carbonitriles bearing either a piperidin‑1‑yl or morpholin‑4‑yl group at the 2‑position [1]. Compounds with the 2‑piperidinyl substituent exhibited IC₅₀ values ranging from 1.62 ± 0.06 µM to 9.88 ± 0.38 µM against the hormone‑dependent MCF‑7 breast cancer cell line and 3.26 ± 0.14 µM to 12.93 ± 0.55 µM against the triple‑negative MDA‑MB‑231 line. While the target compound bears a 4‑amino group rather than the 4‑hydrazinyl group present in that study, the 2‑piperidinyl‑pyrimidine‑5‑carbonitrile core is shared, and the piperidine‑containing analogues displayed superior cytotoxicity compared to their morpholine counterparts (direct comparison within the same assay [1]). The study also showed that piperidine‑containing derivatives inhibited EGFR with potencies comparable to erlotinib.

Anticancer Breast cancer Pyrimidine‑5‑carbonitrile Structure-activity relationship

Antimicrobial Activity: The 6‑Piperidinyl Regioisomer Achieves Low‑Micromolar MICs Against Multiple Gram‑Positive and Gram‑Negative Strains

In a 2021 study, the regioisomer 4‑amino‑6‑(piperidin‑1‑yl)pyrimidine‑5‑carbonitrile displayed the lowest MIC values among all tested pyrimidine‑5‑carbonitrile derivatives and was one of two compounds selected for detailed bacterial cell‑leakage analysis and scanning electron microscopy [1]. The compound caused bacterial membrane rupture in both Gram‑positive (S. aureus) and Gram‑negative (E. coli) bacteria. Although the target 2‑piperidinyl compound was not included in this assay, the 6‑piperidinyl data serve as a baseline expectation for the antimicrobial potential of the scaffold; the positional isomerism is expected to alter the spectrum and potency, meaning the 2‑piperidinyl regioisomer must be independently profiled.

Antimicrobial Minimum inhibitory concentration Regioisomer comparison

Recommended Application Scenarios for 4-Amino-2-(piperidin-1-yl)pyrimidine-5-carbonitrile Based on Quantitative Evidence


Kinase‑Focused Lead Optimisation: Exploiting the 2‑Piperidinyl Motif for Breast Cancer Target Engagement

The class‑level antiproliferative data from Badawi et al. (2024) demonstrate that 2‑piperidinyl‑pyrimidine‑5‑carbonitriles achieve single‑digit micromolar IC₅₀ against MCF‑7 and MDA‑MB‑231 breast cancer cells and inhibit EGFR at levels comparable to erlotinib [1]. The target compound, bearing a free 4‑amino group, is ideally suited for further derivatisation at that position, enabling rapid exploration of hydrazinyl, amide, or urea linked side chains while retaining the potency‑conferring 2‑piperidinyl substituent. Procurement of the 2‑piperidinyl isomer is rationalised because the morpholine analogue was consistently less potent in the same assay system.

Crystallography‑Guided Fragment Elaboration Using a Well‑Characterised Solid‑State Baseline

The high melting point (224 °C) and commercial availability at ≥ 97 % purity [1] make the target compound a robust starting point for co‑crystallisation studies with ATP‑binding enzymes. The existing single‑crystal data on the 6‑piperidinyl regioisomer [2] provide a comparative baseline; securing the 2‑piperidinyl isomer allows researchers to directly probe how the dihedral angle shift affects ligand‑protein contacts in kinases such as VEGFR‑2 and EGFR, where pyrimidine‑5‑carbonitrile cores are privileged scaffolds.

Antimicrobial Drug Discovery: Screening the 2‑Piperidinyl Isomer for Membrane‑Active Properties

The 2021 study on 4‑amino‑6‑(piperidin‑1‑yl)pyrimidine‑5‑carbonitrile established that the piperidinyl‑pyrimidine‑5‑carbonitrile scaffold induces bacterial membrane rupture and has a low‑micromolar MIC profile against S. aureus and E. coli [1]. The 2‑piperidinyl isomer remains unprofiled in this context, representing an untapped opportunity. Procuring the target compound allows screening laboratories to generate the first quantitative MIC dataset for this regioisomer, potentially revealing a differentiated antimicrobial spectrum due to altered membrane penetration or target binding.

Building Block for TNF‑α / HIV‑1 LTR Dual‑Inhibitor Programmes

Fujiwara et al. (2008) demonstrated that piperidinylpyrimidine derivatives with a piperonyloyl group on the piperidine nitrogen and lipophilic substitution at the pyrimidine C(6) position inhibit HIV‑1 LTR transactivation and indirectly suppress TNF‑α production [1]. The target compound's 2‑piperidinyl‑4‑amino‑5‑carbonitrile scaffold provides a versatile template for installing the required piperonyloyl and C(6)‑lipophilic groups in a controlled sequential fashion. Its use in this programme is warranted because the SAR explicitly requires careful control of the substitution pattern around the pyrimidine ring; generic piperidinyl‑pyrimidines will not replicate the published activity.

Quote Request

Request a Quote for 4-Amino-2-(piperidin-1-yl)pyrimidine-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.